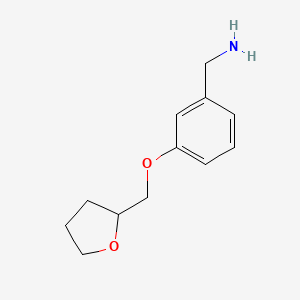

3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine

Description

Significance of Complex Organic Molecules in Contemporary Chemical Science

Complex organic molecules are the cornerstone of numerous scientific and technological advancements. appchemical.com Their intricate three-dimensional structures, often featuring multiple functional groups and stereocenters, give rise to a vast array of chemical and biological activities. appchemical.com This complexity is fundamental to life itself, with biomolecules like proteins, DNA, and polysaccharides representing sophisticated organic structures that govern biological processes. mdpi.com In fields such as medicine, materials science, and agriculture, the synthesis of complex organic molecules is a paramount objective. appchemical.com They form the basis for a majority of commercial products, including pharmaceuticals, polymers, and agrochemicals. mdpi.com The ability to design and synthesize novel organic compounds with specific functions allows chemists to create new therapeutic agents, advanced materials with unique properties, and innovative solutions to global challenges. appchemical.comnih.gov

Interdisciplinary Approaches in Modern Organic Chemistry Research

Modern organic chemistry has evolved beyond its traditional boundaries, increasingly thriving at the interface with other scientific disciplines. scbt.commdpi.com The field now heavily incorporates principles from biology, physics, materials science, and computational science to tackle multifaceted problems. scbt.com This interdisciplinary approach is crucial for innovation; for example, the interface between chemistry and biology is central to understanding human health and designing effective drugs. scbt.com Researchers in organic chemistry must often collaborate with experts in other fields to design molecules with specific biological targets or material properties. scbt.com This collaborative mindset has led to the expansion of organic chemistry into new territories like chemical biology, nanotechnology, and polymer science, underscoring the necessity for chemists who can communicate and work effectively across different scientific disciplines. scbt.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

[3-(oxolan-2-ylmethoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7,12H,2,5-6,8-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHVEECMNCLZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Architecture

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. researchgate.netosi.lv By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete picture of the molecular architecture can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of 3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine is expected to show distinct signals for the aromatic protons of the 1,3-disubstituted benzene (B151609) ring, the benzylic methylene (B1212753) protons (CH₂NH₂), the amine protons (NH₂), and the protons of the tetrahydrofurfuryl group. The aromatic region would display complex splitting patterns characteristic of a meta-substituted ring system. The aliphatic region would contain signals for the five distinct protons of the tetrahydrofuran (B95107) ring and the two diastereotopic protons of the methylene bridge connecting it to the phenolic oxygen.

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, 12 distinct carbon signals are anticipated: six for the aromatic ring (four CH and two quaternary), one for the benzylic methylene carbon, and five for the tetrahydrofurfuryl moiety (one methine, three methylene, and the ether-linked methylene carbon).

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25 | t | 1H | Ar-H |

| 6.90 | m | 2H | Ar-H |

| 6.80 | d | 1H | Ar-H |

| 4.15 | m | 1H | THF-H2 |

| 4.00 | dd | 1H | O-CH₂ |

| 3.95 | dd | 1H | O-CH₂ |

| 3.88 | s | 2H | Ar-CH₂ |

| 3.85 | m | 2H | THF-H5 |

| 2.00 | m | 1H | THF-H3 |

| 1.90 | m | 2H | THF-H4 |

| 1.70 | m | 1H | THF-H3 |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 159.0 | Ar-C (C-O) |

| 143.0 | Ar-C (C-CH₂NH₂) |

| 129.5 | Ar-CH |

| 119.0 | Ar-CH |

| 114.0 | Ar-CH |

| 113.5 | Ar-CH |

| 77.5 | THF-C2 |

| 72.0 | O-CH₂ |

| 68.9 | THF-C5 |

| 46.3 | Ar-CH₂ |

| 29.0 | THF-C3 |

2D NMR experiments are crucial for establishing atomic connectivity and the relative spatial orientation of atoms, which is not always possible from 1D spectra alone. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity between adjacent protons within the tetrahydrofuran ring and to trace the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations. researchgate.net For instance, NOESY could reveal the spatial relationship between the protons on the tetrahydrofuran ring and those on the benzylic side chain, providing insight into the molecule's preferred 3D arrangement.

Table 3: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Key Correlation From | Key Correlation To | Information Gained |

|---|---|---|---|

| COSY | THF-H2 | THF-H3 | Confirms THF ring connectivity |

| HSQC | All ¹H signals | Corresponding ¹³C signals | Assigns all protonated carbons |

| HMBC | O-CH₂ protons | Ar-C3, THF-C2 | Links THF-methoxy to benzene ring |

| HMBC | Ar-CH₂ protons | Ar-C1, Ar-C2, Ar-C6 | Confirms benzylamine (B48309) structure |

| NOESY | THF-H2 | O-CH₂ protons | Provides conformational information |

The flexibility of the tetrahydrofuran ring and the single bonds of the ether linkage allows the molecule to adopt multiple conformations in solution. researchgate.net Advanced NMR experiments can provide insight into this dynamic behavior. nih.govfrontiersin.org

The tetrahydrofuran ring itself is not planar and typically exists in a dynamic equilibrium between various "envelope" and "twist" conformations, a process known as pseudorotation. researchgate.netosi.lv A detailed analysis of the vicinal ¹H-¹H coupling constants (³JHH) around the ring, often aided by computational modeling, can reveal the relative populations of the dominant conformers. Furthermore, variable-temperature NMR studies could be employed to observe changes in chemical shifts or coupling constants, providing thermodynamic data about the conformational equilibrium.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). semanticscholar.org This precision allows for the calculation of a unique elemental composition, thereby confirming the molecular formula of the compound. For this compound (C₁₂H₁₇NO₂), HRMS would be used to verify its elemental composition against other possibilities with the same nominal mass.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found (Hypothetical) |

|---|

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and then fragmented by collision with an inert gas. wvu.edu The resulting fragment ions are analyzed to provide evidence for the compound's structure. The fragmentation pathways are predictable based on the strengths of chemical bonds and the stability of the resulting fragments. chemrxiv.org

For this compound, key fragmentation pathways would likely include:

Cleavage of the benzylic C-N bond: Loss of ammonia (B1221849) (NH₃) to yield a fragment ion corresponding to the 3-(tetrahydrofuran-2-ylmethoxy)benzyl cation.

Cleavage of the ether bond: Scission of the bond between the methylene bridge and the tetrahydrofuran ring oxygen could occur, leading to fragments representative of the benzylamine and tetrahydrofuran portions.

Fragmentation of the THF ring: The tetrahydrofurfuryl moiety itself can undergo characteristic ring-opening fragmentation.

Table 5: Plausible MS/MS Fragmentation Data for [C₁₂H₁₈NO₂]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 208.13 | 191.11 | NH₃ | 3-(Tetrahydrofuran-2-ylmethoxy)benzyl cation |

| 208.13 | 122.06 | C₅H₈O | 3-Hydroxybenzylamine cation |

This detailed spectroscopic and spectrometric analysis provides a comprehensive and unambiguous structural elucidation of this compound, confirming its atomic connectivity, molecular formula, and providing insights into its conformational dynamics.

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis

Hyphenated analytical methods, which couple a separation technique with a detection technique, are indispensable for both identifying and quantifying components within a chemical mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of organic molecules such as this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. When a sample containing this compound is injected into the GC, it is vaporized and separated from other components based on its boiling point and affinity for the column's stationary phase. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum provides two critical pieces of information: the molecular weight from the molecular ion peak (M⁺) and the structural identity from the fragmentation pattern. For this compound (C₁₂H₁₇NO₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 207. Key fragmentation pathways would likely involve cleavage at the bonds adjacent to the nitrogen atom (alpha-cleavage) and the ether linkage, generating characteristic ions. libretexts.org For instance, a prominent fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the C-C bond between the aromatic ring and the aminomethyl group, followed by rearrangement. Another significant fragment at m/z 85 would correspond to the tetrahydrofurfuryl cation (C₅H₉O⁺), arising from the cleavage of the ether bond.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for compounds that are less volatile, thermally unstable, or of higher molecular weight. nih.gov In LC-MS analysis, the compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI), are typically used. nih.govresearchgate.net ESI generally produces a protonated molecule [M+H]⁺, which for this compound would appear at m/z 208. nih.gov This technique minimizes fragmentation, making the molecular ion peak easily identifiable and confirming the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected parent ion ([M+H]⁺), providing further structural details in a controlled manner. mdpi.com

Table 1: Predicted Key Mass Fragments for this compound in MS

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure/Fragment | Ionization Method |

|---|---|---|

| 207 | [C₁₂H₁₇NO₂]⁺ (Molecular Ion) | EI |

| 208 | [C₁₂H₁₇NO₂ + H]⁺ (Protonated Molecule) | ESI |

| 122 | [C₇H₈NO]⁺ (Loss of tetrahydrofuranylmethyl group) | EI |

| 91 | [C₇H₇]⁺ (Tropylium ion) | EI |

| 85 | [C₅H₉O]⁺ (Tetrahydrofurfuryl cation) | EI |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound would exhibit a combination of characteristic absorption bands that confirm the presence of its distinct structural motifs.

N-H Stretching: As a primary amine, the molecule will show two distinct, sharp to medium bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comyoutube.comlibretexts.org

C-H Stretching: Aromatic C-H stretching absorptions are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- groups and the tetrahydrofuran ring) will appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: The presence of the benzene ring will give rise to several sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.

N-H Bending: A characteristic bending (scissoring) vibration for the primary amine (-NH₂) group is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.comwpmucdn.com

C-O-C Stretching: The ether linkages are a key feature. A strong, prominent absorption band corresponding to the asymmetric C-O-C stretch of the aryl alkyl ether and the cyclic ether is expected in the 1250-1020 cm⁻¹ range. youtube.com

C-N Stretching: The stretching vibration of the C-N bond in this aromatic amine is anticipated to appear in the 1335-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3400-3250 (two bands) | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium, Sharp |

| Primary Amine | N-H Bend | 1650-1580 | Medium |

| Ether | C-O-C Stretch | 1250-1020 | Strong |

| Aromatic Amine | C-N Stretch | 1335-1250 | Strong |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone analytical technique that provides the mass percentages of the individual elements (typically carbon, hydrogen, nitrogen, and sulfur) within a pure compound. velp.comwikipedia.org This quantitative data is crucial for determining the compound's empirical formula, which represents the simplest whole-number ratio of atoms. When combined with the molecular weight obtained from mass spectrometry, the exact molecular formula can be confirmed.

The molecular formula for this compound is C₁₂H₁₇NO₂. The theoretical elemental composition can be calculated from its molecular weight (207.27 g/mol ). In a typical procedure, a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentages of C, H, and N. ucalgary.ca The percentage of oxygen is often determined by difference. The experimental results must align closely with the calculated theoretical values, typically within a ±0.4% margin, to validate the proposed molecular formula and confirm the purity of the sample. wikipedia.org

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₇NO₂)

| Element | Symbol | Atomic Weight (g/mol) | Moles in Formula | Mass in Formula (g) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 69.55% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.27% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.44% |

| Total | 207.273 | 100.02% |

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

The structural flexibility of the tetrahydrofuran (B95107) ring and the rotatable bonds in the side chain of 3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine mean that it can adopt numerous conformations. Molecular Mechanics (MM) provides a computationally efficient way to explore this vast conformational space. MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates.

Building upon this, Molecular Dynamics (MD) simulations can model the time-dependent behavior of the molecule. By simulating the motion of atoms over time, MD provides insights into the dynamic processes, such as conformational changes and intermolecular interactions, that occur under specific conditions of temperature and pressure. nih.govnih.gov This is particularly useful for understanding how the molecule might behave in a biological system or in solution. meddiscoveries.org

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are powerful tools for investigating the pathways of chemical reactions. For this compound, these techniques could be used to study its synthesis or its potential reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate.

The structure and energy of the transition state are crucial for determining the reaction rate and mechanism. nih.gov DFT and ab initio methods are employed to locate and characterize transition states, providing a detailed picture of the bond-breaking and bond-forming processes that occur during a chemical transformation. pku.edu.cn

Prediction of Spectroscopic Parameters via Computational Models

In addition to vibrational frequencies (IR spectroscopy), computational models can predict a range of other spectroscopic parameters. For this compound, these would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are fundamental parameters in NMR spectra used for structural elucidation. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. researchgate.net

These predicted spectra serve as invaluable aids in the interpretation of experimental data and can help to confirm the identity and purity of a synthesized compound. manchester.ac.uk

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodologies for Structure-Activity Relationship (SAR) Elucidation

SAR elucidation involves systematically modifying a lead compound's structure and observing the corresponding changes in biological activity. researchgate.net For a molecule like 3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine, this process breaks the structure down into key pharmacophoric components: the benzylamine (B48309) core, the ether linker, and the tetrahydrofuran (B95107) (THF) moiety. researchgate.net

Key strategies for elucidating the SAR of this chemical series include:

Modification of the Benzylamine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can probe the electronic and steric requirements of the binding pocket. SAR studies on similar monoamine transporter inhibitors have shown that the position and nature of these substituents can drastically affect affinity and selectivity for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. nih.gov

Alterations to the Aminomethyl Group: The primary amine is often a critical interaction point, forming salt bridges or hydrogen bonds with acidic residues in the transporter binding site. Modifications such as N-alkylation (methylation, ethylation) or incorporation into a cyclic structure can influence binding affinity and metabolic stability.

Variation of the Ether Linker: The length and flexibility of the linker connecting the benzylamine and THF moieties are crucial. Shortening, lengthening, or introducing rigidity can alter the relative orientation of the two terminal groups, impacting how the molecule fits within the target protein.

Substitution on the Tetrahydrofuran Ring: The THF ring itself can be modified. Altering its stereochemistry, introducing substituents, or replacing it with other heterocyclic systems (bioisosteric replacement) can fine-tune ligand-receptor interactions and physicochemical properties. nih.gov

The findings from these systematic modifications are often compiled to build a qualitative model of the pharmacophore, highlighting essential features for activity.

Table 1: Hypothetical SAR Summary for Analogs of this compound This table illustrates common SAR strategies and expected outcomes based on literature for monoamine reuptake inhibitors.

| Modification Site | Type of Modification | General Impact on Activity | Rationale |

|---|---|---|---|

| Benzyl (B1604629) Ring | Introduction of electron-withdrawing groups (e.g., -F, -Cl) | Often increases potency | Enhances electrostatic interactions with the binding site. |

| Benzyl Ring | Introduction of bulky groups (e.g., -tBu) | May decrease potency | Can cause steric hindrance, preventing optimal binding. |

| Amine Group | N-methylation (Secondary Amine) | Can modulate selectivity (e.g., increase NET vs. SERT) | Alters the pKa and hydrogen bonding capacity of the amine. |

| Ether Linker | Shortening or lengthening the linker | Typically reduces potency | The specific length is often optimal for spanning key interaction points in the receptor. |

| THF Ring | Replacement with a different heterocycle (e.g., pyran) | Variable; can improve selectivity or metabolic properties | Explores different hydrogen bonding patterns and conformational preferences. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR modeling seeks to establish a mathematical correlation between the chemical structures of compounds and their biological activities. ijnrd.orgresearchgate.net This computational technique is vital for predicting the activity of novel compounds before their synthesis, thereby saving significant resources. longdom.org For monoamine reuptake inhibitors, QSAR models are frequently developed to predict binding affinities (Ki) or inhibitory concentrations (IC50) for SERT and NET. nih.govresearchgate.net

QSAR models are built using molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. nih.gov These descriptors can be categorized as electronic, steric, hydrophobic, and topological. ijnrd.orgslideshare.net

Hydrophobicity: The partition coefficient (logP) is a critical descriptor, as it influences how a drug crosses cell membranes and binds to hydrophobic pockets within a protein target. nih.gov

Electronic Properties: Descriptors like Hammett constants or calculated atomic charges describe the electron distribution in a molecule, which governs electrostatic and hydrogen-bonding interactions. slideshare.net

Steric Factors: Parameters such as molar refractivity (MR) and Taft steric parameters quantify the size and shape of molecules and substituents, which are crucial for complementarity with the receptor's binding site. slideshare.net

Topological and 2D Descriptors: Modern QSAR studies often employ a large number of calculated descriptors, such as the Mordred descriptors. nih.gov For instance, in a QSAR study of NET inhibitors, the ATS5d descriptor (Moreau–Broto autocorrelation of lag 5 weighted by sigma electrons) was identified as highly influential; lower values of this descriptor were associated with a decrease in pKi (lower affinity). nih.gov Another descriptor, nBase (the count of basic groups), was also found to be significant. researchgate.net

The relationship between molecular descriptors and biological activity is modeled using various statistical and machine learning algorithms. nih.govtandfonline.com

Linear Models: Multiple Linear Regression (MLR) is a traditional method used to create a simple linear equation correlating descriptors with activity. frontiersin.org

Non-Linear and Machine Learning Models: Given the complexity of biological systems, non-linear relationships are common. frontiersin.org Machine learning (ML) has become a cornerstone of modern QSAR. tandfonline.com Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) are adept at modeling these complex, non-linear relationships. ijnrd.orgtandfonline.comfrontiersin.org Ensemble models, which combine the predictions of multiple algorithms (e.g., Xgboost, LightGBM, Neural Networks), often yield the most robust and predictive QSAR models. nih.gov

The performance of these models is rigorously validated using metrics like the coefficient of determination (R²) and the root mean square error (RMSE) for both training and external test sets. nih.govfrontiersin.org For example, a recent study developed QSAR models for SERT and NET inhibitors using an ensemble ML approach, achieving strong predictive power. nih.gov

Table 2: Performance of Machine Learning-Based QSAR Models for Monoamine Transporters Data adapted from a study on SERT and NET inhibitors. nih.gov

| Biological Target | Activity Data | Machine Learning Model | R² (Test Set) | RMSE (Test Set) |

|---|---|---|---|---|

| Norepinephrine Transporter (NET) | pIC50 | Ensemble (Xgboost, LightGBM, NN) | 0.640 | 0.678 |

| Norepinephrine Transporter (NET) | pKi | Ensemble (Xgboost, LightGBM, NN, CatBoost) | 0.709 | 0.590 |

| Serotonin Transporter (SERT) | pIC50 | Ensemble (Xgboost, LightGBM, NN) | 0.678 | 0.645 |

| Serotonin Transporter (SERT) | pKi | Ensemble (Xgboost, LightGBM, NN) | 0.828 | 0.540 |

Fragment-Based and Scaffold Hopping Approaches for Molecular Design

Beyond simple analoging, advanced molecular design principles are used to explore novel chemical space.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. psu.edu In the context of this compound, the THF-methoxy group or the benzylamine group could be considered fragments identified from a screening campaign, which are then linked to form the final molecule.

Scaffold Hopping: This strategy aims to replace the central core (scaffold) of a known active molecule with a structurally different one while retaining the original orientation of key binding groups. psu.edubhsai.org This is a powerful technique for generating novel intellectual property, improving physicochemical properties, and escaping undesirable metabolic pathways. For this compound, a scaffold hopping approach might replace the benzylamine core with a different aromatic or heteroaromatic system, or replace the THF ring with a bioisosteric equivalent, to discover new chemotypes with similar or improved activity. researchgate.net

Computational SAR Analysis and Visualization

Computational tools are indispensable for analyzing and interpreting complex SAR data.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies of this compound analogs into homology models of SERT or NET could help visualize key interactions (e.g., hydrogen bonds, aromatic interactions) and explain observed SAR trends.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. These models are generated from a set of active compounds and used to screen virtual libraries for new hits.

Data Visualization: Interpreting high-dimensional QSAR data requires advanced visualization. SHAP (SHapley Additive exPlanations) analysis is a technique used to explain the output of any machine learning model, helping researchers understand which molecular descriptors are most important for a given prediction and how they influence the outcome. nih.govmdpi.com Visualizations like SHAP summary plots can rank descriptors by their impact, providing clear guidance for molecular design. nih.gov

Research Applications in Chemical Biology and Material Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

In organic synthesis, 3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine serves as a versatile intermediate, primarily due to the reactivity of the benzylic amine. This primary amine group is a potent nucleophile, allowing the molecule to participate in a wide array of bond-forming reactions. It is a foundational building block for the synthesis of a diverse range of more complex molecules.

Key transformations involving the amine group include:

Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This is a cornerstone reaction for building peptides, polymers, and various pharmacologically active molecules.

Imine Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines or used in cycloaddition reactions.

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to generate secondary or tertiary amines, diversifying the molecular structure.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields corresponding ureas and thioureas, which are common motifs in medicinal chemistry.

The tetrahydrofuran (B95107) moiety, while less reactive than the amine, imparts important physical properties to the molecule and its derivatives, such as influencing solubility in organic solvents and providing a flexible, non-planar structural element. In some contexts, the ether linkage can be cleaved under harsh acidic conditions, a property that can be exploited in certain multi-step synthetic strategies. researchgate.net The combination of these features makes it a valuable precursor for creating libraries of compounds for screening and further development.

| Reaction Type | Reagent | Functional Group Formed | Significance |

| Acylation | Acid Chloride, Anhydride (B1165640) | Amide | Creation of peptides, polymers, bioactive molecules |

| Condensation | Aldehyde, Ketone | Imine (Schiff Base) | Intermediate for secondary amines, heterocycles |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Structural diversification |

| Addition | Isocyanate | Urea | Common pharmacophore |

Exploration as Building Blocks for Complex Molecular Architectures

Beyond its role as a simple intermediate, this compound is utilized as a foundational component for constructing intricate molecular architectures, particularly heterocyclic systems. The strategic placement of the amine and the ether-linked side chain allows for its participation in complex cyclization reactions.

A significant application is in the synthesis of substituted tetrahydroisoquinolines, a class of compounds prevalent in natural products and pharmaceuticals. nih.gov For instance, benzylamine (B48309) derivatives can react with imines in reactions like the Povarov reaction to create complex nitrogen-containing heterocyclic cores. mdpi.com In a similar vein, reactions between benzylamine-derived imines and homophthalic anhydride can be used to construct the tetrahydroisoquinolinone skeleton. nih.govnih.gov In these syntheses, the benzylamine portion of the molecule becomes incorporated into the new ring system, while the 3-(tetrahydro-furan-2-ylmethoxy) substituent influences the stereochemical outcome and the properties of the final product. nih.gov The furan ring itself can be a key component in cycloaddition reactions or other transformations to build fused ring systems. researchgate.net

The synthesis of these complex structures highlights the compound's utility in diversity-oriented synthesis (DOS), where a single starting material is used to generate a wide range of structurally diverse and complex molecules. harvard.edu This approach is critical for the discovery of new chemical entities with novel biological activities.

Applications in Material Science and Advanced Materials Research

The structural features of this compound lend themselves to applications in material science, particularly in the synthesis of functional polymers and advanced materials. Both the amine group and the tetrahydrofuran ring can be integrated into polymeric structures to impart specific properties.

The primary amine allows the molecule to act as a monomer in step-growth polymerization.

Polyamides and Polyimides: By reacting with di- or poly-carboxylic acids or their derivatives, it can be incorporated into polyamide or polyimide backbones. The bulky, flexible tetrahydrofuran side chain would disrupt chain packing, potentially lowering the glass transition temperature and increasing solubility compared to analogous polymers made with simpler amines.

Polyureas: Reaction with diisocyanates would yield polyureas. The hydrogen bonding capabilities of the resulting urea linkages, combined with the properties of the THF side chain, could lead to the formation of thermoplastic elastomers or self-healing materials. mdpi.com

The tetrahydrofuran moiety itself is the monomer unit of poly(tetrahydrofuran) (PTHF), a well-known polyether polyol used in the production of polyurethanes. researchgate.net Incorporating the 3-(tetrahydro-furan-2-ylmethoxy) group as a side chain in other polymers can modify their bulk properties, such as thermal stability and mechanical strength. Furthermore, furan-containing polymers are of interest for creating dynamic materials. The furan ring can participate in reversible Diels-Alder reactions with maleimides, allowing for the creation of thermally reversible cross-linked networks, which are the basis for self-healing gels and recyclable thermosets. mdpi.com

| Polymer Type | Co-monomer | Potential Material Property |

| Polyamide | Diacyl Chloride | Increased solubility, modified thermal properties |

| Polyurea | Diisocyanate | Elastomeric behavior, self-healing capabilities mdpi.com |

| Epoxy Resin | Epoxide | Curing agent, imparting flexibility |

| Diels-Alder Network | Bismaleimide | Thermally reversible cross-linking, healable materials mdpi.com |

Development of Chemical Probes for Biological Systems Research

Small-molecule chemical probes are essential tools for dissecting biological pathways and validating drug targets. rsc.orgrsc.org The structure of this compound provides a scaffold that can be elaborated into such probes.

The rational design of a chemical probe involves several key principles. purdue.edu A probe must have high affinity and selectivity for its intended biological target. It typically consists of three main components:

A Recognition Element: A pharmacophore that binds specifically to the target molecule (e.g., an enzyme active site or a receptor binding pocket).

A Reporter Tag: A group that allows for detection and visualization, such as a fluorophore, a biotin tag for affinity purification, or a radioisotope.

A Linker: A chemical chain that connects the recognition element to the reporter tag without interfering with binding.

The this compound scaffold is well-suited for this design strategy. The benzylamine portion can serve as a recognition element or be modified to do so. Benzylamines are known privileged structures for binding to certain enzymes, such as trypsin-like serine proteases. nih.gov The primary amine provides a convenient attachment point for linkers and reporter tags through stable amide bond formation. The tetrahydrofuran group can be used to tune solubility and cell permeability, or it could participate in binding interactions within a target's binding pocket. beilstein-journals.org

The two key structural motifs of the compound, the benzylamine core and the tetrahydrofuran ring, can directly participate in and modulate molecular interactions with biological targets.

Benzylamine Interactions: The amine group, being protonated at physiological pH, can form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site. This is a common binding motif for inhibitors of serine proteases, where the positive charge mimics the natural substrate and interacts with a key aspartate residue (Asp189) at the base of the S1 pocket. nih.gov Furthermore, the amine can act as both a hydrogen bond donor and acceptor, contributing to binding affinity and specificity.

Tetrahydrofuran Interactions: The tetrahydrofuran ring, while generally considered non-polar, contains an oxygen atom that can act as a hydrogen bond acceptor. nih.gov The flexible five-membered ring can fit into hydrophobic pockets, while the ether oxygen orients to form a specific hydrogen bond with a donor group on the protein. The THF moiety is also a key component in some natural cofactors, such as tetrahydrofolate (THF), where it acts as a carrier for one-carbon units in essential metabolic pathways. mdpi.com This biological precedent suggests that the THF ring is well-tolerated in biological systems and can be effectively used to establish binding interactions. Theoretical studies show that the interaction of THF rings can involve complex orbital overlaps and donor-acceptor bonding, particularly with Lewis acidic centers. nih.govacs.org

By combining these interactions, derivatives of this compound can be designed to bind to and modulate the function of specific biological targets, making it a valuable starting point for the development of new chemical probes and therapeutic leads.

Future Directions and Emerging Research Methodologies for Small Organic Molecules

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and development of small molecules by transforming both molecular design and synthesis planning into data-driven, predictive sciences.

De Novo Molecular Design: Generative AI models are now capable of designing novel molecular structures from scratch, tailored to specific property profiles. rroij.com For a target protein, these models can generate molecules like 3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine by learning from vast datasets of known chemical structures and their biological activities. Techniques such as Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs), and, more recently, diffusion models, can explore a vast chemical space to propose candidates with high predicted binding affinity, selectivity, and favorable drug-like properties. jocpr.comthepharmajournal.com Graph Neural Networks (GNNs) are particularly adept at processing molecular structures, understanding the intricate relationships between atoms and bonds to predict properties with high accuracy. jocpr.com

| AI Model Type | Application in Molecular Design | Hypothetical Output for a Target Kinase |

| VAE | Generates novel molecules by encoding and decoding structures in a continuous latent space. | A library of 10,000 benzylamine (B48309) derivatives with predicted high affinity. |

| GAN | A generator network creates molecules, and a discriminator network evaluates their validity and similarity to known drugs. | Structures optimized for both kinase inhibition and synthetic feasibility. |

| Diffusion Model | Builds molecules iteratively by reversing a "denoising" process, starting from random noise. | Highly novel scaffolds that are structurally distinct from existing kinase inhibitors. |

| GNN | Predicts properties (e.g., solubility, toxicity, bioactivity) based on the molecular graph structure. | Filters generated molecules to prioritize those with the best ADMET profiles. |

This is an interactive data table. (Illustrative data)

Synthesis Planning and Retrosynthesis: Once a target molecule is designed, planning its synthesis is a significant challenge. AI-powered retrosynthesis tools are addressing this by deconstructing a complex molecule into simpler, commercially available precursors. cam.ac.uk Trained on millions of published chemical reactions, these models can propose viable synthetic routes that a human chemist might overlook. cam.ac.uknso-journal.org Algorithms based on Monte Carlo Tree Search or deep reinforcement learning can evaluate multiple potential pathways, scoring them based on criteria like reaction yield, cost of starting materials, and step count. This accelerates the process of devising a practical synthesis for novel compounds like this compound. acs.orgscientific-computing.com

Advancements in Sustainable and Eco-Friendly Synthetic Strategies

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of new molecules is a key area for implementing these sustainable practices.

Green Solvents and Reaction Media: Traditional organic synthesis often relies on volatile and hazardous organic solvents. A key advancement is the use of greener alternatives. For the synthesis of a polar molecule like a benzylamine derivative, water is an ideal solvent due to its non-toxicity and availability. ekb.egresearchgate.net Other green solvents include bio-derived solvents (e.g., ethanol), ionic liquids, and supercritical fluids like CO2, which can reduce waste and environmental harm. scientific-computing.comekb.eg

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. solubilityofthings.comriken.jp Biocatalysis can be employed for key steps in a synthetic route, such as stereoselective reductions or acylations, offering a sustainable alternative to traditional metal catalysts. researchgate.netnih.gov For a chiral molecule containing a tetrahydrofuran (B95107) ring, an enzymatic approach could be crucial for achieving high enantiomeric purity, thereby avoiding complex chiral separation steps. researchgate.net

Flow Chemistry: Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. molport.com This technique allows for precise control over reaction parameters like temperature and pressure, leading to higher yields, improved safety (especially for highly exothermic or hazardous reactions), and easier scalability. acs.orgwikipedia.org The integration of flow chemistry with in-line purification can create highly efficient, automated synthesis platforms that minimize waste and energy consumption. molport.com

| Sustainable Strategy | Principle | Application to Synthesis | Environmental Benefit |

| Green Solvents | Replace hazardous organic solvents with benign alternatives like water, ethanol, or supercritical CO2. scientific-computing.comekb.eg | Performing coupling or amination reactions in an aqueous medium. | Reduces volatile organic compound (VOC) emissions and toxic waste. |

| Biocatalysis | Use enzymes or whole-cell microorganisms as catalysts for specific transformations. solubilityofthings.comriken.jp | Enantioselective synthesis of the chiral tetrahydrofuran moiety. | Operates under mild conditions, high selectivity reduces byproducts. |

| Flow Chemistry | Conduct reactions in a continuous stream rather than in a large batch reactor. acs.orgmolport.com | Automated, multi-step synthesis with integrated purification. | Improved energy efficiency, enhanced safety, and reduced waste generation. |

| Microwave/Ultrasound | Use alternative energy sources to accelerate reaction rates. cam.ac.ukucla.edu | Rapid synthesis of intermediates, reducing overall reaction time. | Lower energy consumption compared to prolonged conventional heating. |

This is an interactive data table. (Illustrative data)

Development of Novel High-Throughput Characterization Techniques

The rapid synthesis of novel molecules necessitates equally rapid and efficient methods for their characterization and structural elucidation. High-throughput techniques are crucial for accelerating the design-make-test-analyze cycle.

Advancements in NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation of organic molecules. nso-journal.org Modern advancements have significantly increased its throughput. Automated sample changers can analyze hundreds of samples without human intervention. The development of cryogenically cooled probes and higher field magnets (up to 1.2 GHz) has drastically improved sensitivity, allowing for the analysis of smaller sample quantities in less time. rroij.comjocpr.com Furthermore, the emergence of benchtop NMR spectrometers and flow NMR systems allows for real-time reaction monitoring and rapid quality control directly in the synthesis lab. substack.comacs.org

High-Throughput Mass Spectrometry: Mass spectrometry (MS) is essential for determining molecular weight and formula. High-throughput MS platforms, such as those using Desorption Electrospray Ionization (DESI) or Self-Assembled Monolayers for Deionization (SAMDI), can analyze thousands of samples per day with minimal sample preparation. cam.ac.ukekb.egpitt.edu These label-free techniques are particularly valuable for screening large compound libraries for binding activity or for quickly confirming the outcome of parallel synthesis reactions. cam.ac.ukekb.eg

Automated Structure Elucidation: A major bottleneck in discovery chemistry is the manual interpretation of spectral data. Emerging platforms integrate data from various analytical techniques (NMR, MS, IR) and use machine learning algorithms to automatically propose and rank candidate structures. solubilityofthings.comresearchgate.net These systems can compare experimental spectra against predicted spectra for proposed isomers, providing a probabilistic score for the most likely structure, thereby significantly reducing the time required for characterization. solubilityofthings.com

Challenges and Opportunities in the Field of Complex Organic Molecule Research

Despite significant progress, the synthesis and study of complex organic molecules remain a formidable challenge, presenting both obstacles and exciting opportunities for innovation.

Opportunities: The challenges in complex molecule synthesis are also its greatest drivers of innovation. The need for efficiency and sustainability is pushing the development of novel catalytic systems, cascade reactions, and diversity-oriented synthesis strategies that can build molecular complexity rapidly. thepharmajournal.comekb.eg The integration of automation and robotics with AI-driven experimental design creates the potential for "self-driving laboratories" that can autonomously design, synthesize, and test new molecules, accelerating the pace of discovery. researchgate.netucla.edu There is also a growing appreciation for molecules in "beyond Rule of 5" space, such as macrocycles and peptides, which offer opportunities to address challenging biological targets previously considered "undruggable." acs.org The continued exploration of natural products provides inspiration for new molecular architectures with potent biological activities, offering a rich starting point for the development of future therapeutics. wikipedia.orgsubstack.comnih.gov

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.